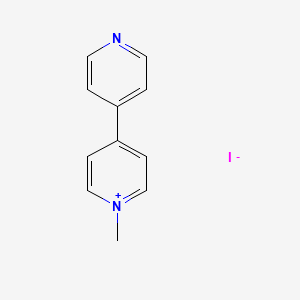

1-Methyl-4,4'-bipyridinium iodide

Description

Contextualization within Bipyridinium Derivatives and Viologen Chemistry

1-Methyl-4,4'-bipyridinium iodide, with the chemical formula C₁₁H₁₁IN₂, is classified as a mono-quaternized derivative of 4,4'-bipyridine (B149096). cymitquimica.comnih.gov This means that one of the two nitrogen atoms in the bipyridine structure has been alkylated with a methyl group, resulting in a positively charged pyridinium (B92312) ring, with iodide serving as the counter-ion. cymitquimica.com This structural feature places it within the broader class of bipyridinium derivatives.

A key characteristic of these derivatives is their multifunctionality. The most prominent class of 4,4'-bipyridine derivatives is the viologens, which are N,N'-disubstituted 4,4'-bipyridines. nih.gov While this compound is a monoquat (monosubstituted), it shares fundamental chemical principles with viologens. nih.gov Viologens are renowned for their ability to undergo reversible one-electron reduction reactions, forming stable, colored radical cations. nih.govrsc.org This redox activity is a cornerstone of viologen chemistry and is also a key feature of this compound.

The synthesis of this compound typically involves the quaternization of 4,4'-bipyridine with methyl iodide. rsc.org This straightforward synthetic route makes it an accessible building block for more complex molecular and supramolecular structures.

Significance in Redox-Active Organic Materials Research

The defining characteristic of this compound in the context of materials science is its redox activity. The pyridinium moiety can accept an electron, leading to the formation of a neutral radical species. This reversible electrochemical behavior is the foundation for its application in various redox-active organic materials.

One of the most explored applications is in electrochromism. Electrochromic materials change their color in response to an electrical voltage. rsc.org Asymmetric 4,4'-bipyridinium compounds like this compound have demonstrated electrochromic properties, transitioning from blue to a transparent yellow upon the application of a potential. nih.gov This property is crucial for the development of electrochromic devices (ECDs), often referred to as "smart glass" or "smart windows," which can modulate the transmission of light.

Research has shown that incorporating this compound into nanocomposites, for instance with titanium dioxide (TiO₂), can enhance electrochromic performance. nih.gov The TiO₂ nanoparticles provide a large surface area and improved conductivity, leading to faster switching times and increased durability of the electrochromic device. nih.gov The ability to fine-tune the electronic and optical properties of these materials by modifying the chemical structure of the bipyridinium unit or the counter-ion is a significant area of investigation. rsc.org

Overview of Key Academic Research Paradigms and Challenges

Current academic research on this compound and related compounds is focused on several key areas, each with its own set of challenges.

Enhancing Performance and Stability: A primary challenge in the development of viologen-based electrochromic devices is their long-term stability and efficiency. rsc.org While these devices have the advantage of low operating voltages, issues such as low cycle life can hinder their practical application. rsc.org Research is actively exploring the use of different counter-ions and the incorporation of the bipyridinium unit into polymer backbones or hybrid organic-inorganic materials to improve robustness.

Multifunctional Materials: There is a growing interest in creating multifunctional materials that combine the redox activity of bipyridiniums with other properties. This includes the development of materials that are not only electrochromic but also exhibit photochromism (color change in response to light) or solvatochromism (color change in different solvents). nih.gov The design and synthesis of such complex systems require a deep understanding of structure-property relationships.

Novel Architectures: Researchers are exploring new molecular architectures that go beyond simple bipyridinium salts. This includes the synthesis of multi-electron redox systems where multiple bipyridinium units are linked together. nih.gov These systems can store and release more than one electron, making them promising candidates for applications in organic batteries and advanced electronic memory devices. nih.gov A significant challenge in this area is controlling the interactions between the redox-active units to achieve desired electrochemical behavior.

In-situ Generation: To address the toxicity associated with some viologen compounds, researchers are exploring greener synthetic approaches. taylorandfrancis.com One such method is the in situ generation of the bipyridinium cation during the formation of hybrid materials, which avoids the isolation of potentially harmful intermediates. taylorandfrancis.com

The table below provides a summary of key research findings related to this compound and its derivatives.

| Research Area | Key Findings |

| Electrochromism | Asymmetric 4,4'-bipyridiniums like this compound exhibit electrochromic switching from blue to transparent yellow. nih.gov |

| Nanocomposites | Incorporation into TiO₂ nanocomposites enhances electrochromic response and redox cyclability. nih.gov |

| Synthesis | Typically synthesized via quaternization of 4,4'-bipyridine with methyl iodide. rsc.org |

| Redox Behavior | Undergoes reversible one-electron reduction to form a stable radical cation. nih.gov |

| Multifunctionality | Research is ongoing to develop materials with combined electrochromic, photochromic, and solvatochromic properties. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDHONWPYXLQDF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959647 | |

| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-01-7 | |

| Record name | 1-Methyl-4,4′-bipyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bipyridinium, 1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 4,4 Bipyridinium Iodide and Its Derivatives

Quaternization Reactions of 4,4'-Bipyridine (B149096)

The foundational step in the synthesis of 1-methyl-4,4'-bipyridinium iodide is the quaternization of one of the nitrogen atoms of the 4,4'-bipyridine ring system. This reaction introduces a permanent positive charge and a methyl group, significantly altering the electronic properties of the molecule.

Alkylation with Methyl Iodide and Related Halides

The most direct method for the synthesis of this compound is the alkylation of 4,4'-bipyridine with methyl iodide. This reaction is a classic example of an SN2 reaction where the nucleophilic nitrogen atom of the pyridine (B92270) ring attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion. nih.gov

The choice of the alkylating agent is crucial for the reaction's success. Alkyl iodides are generally superior alkylating agents compared to bromides and chlorides due to the lower bond dissociation energy of the carbon-iodine bond and the higher nucleophilicity of the iodide ion, which makes it a better leaving group. nih.gov The reaction is typically performed in a suitable solvent. For instance, the quaternization of a similar heterocyclic compound, 3- and 4-methylpyridazine, with methyl iodide has been shown to produce a mixture of the N(1)- and N(2)-methylated isomers, highlighting that regioselectivity can be a factor in related systems. researchgate.net In the case of 4,4'-bipyridine, the two nitrogen atoms are equivalent, simplifying the initial mono-quaternization.

The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the mono-quaternized product over the di-quaternized species, methyl viologen. For example, in the final step of synthesizing a thiophene-containing extended viologen, the quaternization of the precursor with methyl iodide was carried out in dichloromethane (B109758) at 40 °C for 24 hours. researchgate.net

Menshutkin Reaction Pathways

The quaternization of 4,4'-bipyridine with methyl iodide is a specific instance of the Menshutkin reaction, first described by Nikolai Menshutkin in 1890. nih.gov This reaction class involves the conversion of a tertiary amine to a quaternary ammonium (B1175870) salt through reaction with an alkyl halide. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The rate and outcome of the Menshutkin reaction are highly dependent on the solvent. mdpi.com Polar solvents are generally preferred as they can stabilize the charged transition state and the resulting ionic product. nih.gov Studies on the Menshutkin reaction between pyridine and methyl iodide have been conducted in various solvents, including acetonitrile-methanol mixtures, to investigate the influence of the medium on the reaction kinetics and thermodynamics. researchgate.net The gradual polarization of the complex during the reaction, with a developing positive charge on the pyridine and a negative charge on the iodide, is a key feature of the Menshutkin pathway. researchgate.netrsc.org The solvent molecules organize around the reacting species, which can influence the reaction rate. researchgate.netrsc.org

| Reactants | Reaction Type | Key Features | Solvent Influence |

| 4,4'-Bipyridine, Methyl Iodide | Menshutkin Reaction (SN2) | Forms a quaternary ammonium salt. | Polar solvents stabilize the charged transition state. |

| Tertiary Amines, Alkyl Halides | General Menshutkin Reaction | Converts tertiary amines to quaternary ammonium salts. nih.gov | Reaction rates are intimately dependent on the solvent effect. mdpi.com |

| Pyridine, Methyl Iodide | Model Menshutkin Reaction | Used to study solvent effects on reaction kinetics. researchgate.net | Solvent organization can regulate the reaction rate. researchgate.netrsc.org |

Functionalization Strategies for Tunable Molecular Architectures

The 1-methyl-4,4'-bipyridinium cation is a versatile scaffold that can be further modified to create a wide array of functional molecules. These strategies involve introducing various substituents to tune the steric and electronic properties of the molecule for specific applications.

Synthesis of Alkyl-Substituted 1-Methyl-4,4'-bipyridinium Systems

Beyond the initial methylation, further alkylation can lead to asymmetrically substituted bipyridinium systems. For example, a (N-methyl-N'-ethyl-4,4'-bipyridinium) cation has been synthesized and incorporated into a cadmium iodide complex. researchgate.net The synthesis of such asymmetrically substituted viologens can be achieved through a stepwise alkylation process. First, 4,4'-bipyridine is mono-quaternized with one alkyl halide (e.g., methyl iodide), and the resulting mono-quat is then reacted with a different alkyl halide (e.g., an ethyl halide) to yield the asymmetrically disubstituted product.

These alkyl-substituted derivatives are valuable as they allow for fine-tuning of the molecule's properties, such as solubility and redox potential. Viologens with various alkyl and functionalized alkyl groups are widely explored for applications in areas like redox flow batteries and electrochromic devices. nih.govresearchgate.net

Incorporation into Extended π-Bonding Systems and Macromolecular Structures

The 1-methyl-4,4'-bipyridinium unit can be incorporated into larger conjugated systems to create materials with interesting optical and electronic properties. These extended systems often exhibit strong charge-transfer characteristics.

A common strategy involves using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the bipyridinium core to other aromatic or heteroaromatic units through acetylenic bridges. For example, a thiophene-containing extended viologen was synthesized by coupling 2,5-diiodothiophene (B186504) with 4-iodopyridine, followed by quaternization with methyl iodide. researchgate.net This creates a conjugated pathway between the terminal pyridinium (B92312) rings, influencing the material's absorption and fluorescence properties. researchgate.net

Furthermore, quaternized 4,4'-bipyridine derivatives are key building blocks for polymers and other macromolecular structures. nih.govchemrxiv.org They can be incorporated into the main chain of polymers or attached as side groups. mdpi.com For instance, viologen-based copolymers have been synthesized for applications in high-performance batteries, demonstrating the importance of integrating these redox-active units into polymeric frameworks. nih.gov

| Synthetic Strategy | Resulting Structure | Key Application Area |

| Sonogashira Coupling | Extended π-conjugated viologens researchgate.net | Fluorescence-related applications researchgate.net |

| Polymerization | Viologen-based copolymers nih.gov | High-performance batteries nih.gov |

| Coordination Chemistry | Transition metal complexes with monoquat ligands nih.gov | Solvatochromic materials nih.gov |

Derivatization for Specific Research Applications (e.g., Carboxypropyl, Dodecanoic Acid)

For specific applications, the 1-methyl-4,4'-bipyridinium core can be derivatized with functional groups like carboxylic acids. While the direct synthesis of a carboxypropyl derivative of this compound is not detailed in the provided results, the synthesis of structurally related compounds provides a clear pathway. Viologen derivatives with terminal carboxyl groups, such as 1-carboxyethyl-4,4'-bipyridinium (CEbpy), have been synthesized and used to create metal-viologen complexes. rsc.org The synthesis typically involves the reaction of 4,4'-bipyridine with a haloalkanoic acid, such as 3-bromopropanoic acid, to introduce the carboxyalkyl chain. The resulting zwitterionic or salt form can then be quaternized on the second nitrogen with methyl iodide. The carboxylate group enhances coordination ability and can modify the electronic properties of the viologen unit. ccspublishing.org.cn

Similarly, attaching a long alkyl chain like that from dodecanoic acid (lauric acid) can be achieved by reacting 4,4'-bipyridine with a long-chain haloalkane. For example, reacting 4,4'-bipyridine with 1-bromododecane (B92323) would yield N-(dodecyl)-4,4'-bipyridinium bromide. Subsequent reaction with methyl iodide would produce the target N-dodecyl-N'-methyl-4,4'-bipyridinium salt. Such modifications are used to impart amphiphilic character to the molecule, influencing its self-assembly behavior and solubility in different media. The synthesis of various N-alkyl-4'-methyl-1,1'-biphenyl-2-sulfonamides demonstrates the feasibility of attaching C1-C4 fatty amine chains to related aromatic structures. researchgate.net The principles of SN2 reactions with appropriate long-chain alkyl halides would apply here.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the design of synthetic methodologies. In the context of producing this compound, traditional methods often rely on volatile organic compounds (VOCs) as solvents. These solvents contribute to environmental pollution and pose health and safety risks. Consequently, the exploration of greener alternatives is a significant area of research. The focus has turned to benign solvents that are non-toxic, recyclable, and have a minimal environmental footprint. Among these, ionic liquids have emerged as a particularly promising class of solvents.

Utilization of Ionic Liquid Media for Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and they exhibit several properties that make them attractive "green" solvents, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. Their use as a medium for the synthesis of this compound, a mono-quaternized bipyridine derivative, aligns with the goals of green chemistry by offering a potentially safer and more sustainable process.

The synthesis of this compound involves the quaternization of 4,4'-bipyridine with methyl iodide. This N-alkylation reaction can be efficiently carried out in an ionic liquid medium. The ionic nature of the solvent can facilitate the reaction by stabilizing the charged transition state of the SN2 reaction, potentially leading to faster reaction rates and higher yields compared to some conventional solvents.

While specific research detailing the synthesis of this compound in ionic liquids is still an emerging area, the general principles of N-alkylation of nitrogen heterocycles in these media are well-established. Studies on similar reactions provide a strong foundation for its application. For instance, the use of imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) has been shown to be effective for various alkylation reactions.

The selection of the appropriate ionic liquid is crucial and depends on factors such as the solubility of the reactants and the desired reaction conditions. The ability to tune the properties of ionic liquids by modifying the cation and anion allows for the design of a solvent system optimized for a specific reaction.

Research Findings on N-Alkylation in Ionic Liquids

While direct data for the synthesis of this compound in ionic liquids is not extensively published, related studies on the quaternization of other nitrogen heterocycles provide valuable insights. The following table summarizes typical conditions and outcomes for such reactions, which can be considered indicative for the synthesis of the target compound.

| Reactant | Alkylating Agent | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) |

| 4,4'-Bipyridine | Polyfluoroalkyl iodides | Neat (No Solvent) | 100-110 | - | >90 |

| Phthalimide | Alkyl halides | [bmim]BF₄ | 20-80 | - | High |

| Indole | Alkyl halides | [bmim][PF₆] | Room Temp | - | High |

| 2-Naphthol | Alkyl halides | [bmim][PF₆] | Room Temp | - | High |

This table presents data from analogous N-alkylation and quaternization reactions to illustrate the potential conditions and yields for the synthesis of this compound in ionic liquids. The synthesis of N-mono- and N,N'-dipolyfluoroalkyl-4,4'-bipyridinium compounds was achieved in high yields under neat conditions or in DMF, highlighting the feasibility of quaternization.

The data from related studies suggest that the synthesis of this compound in an ionic liquid medium could proceed with high efficiency under relatively mild conditions. Further research is needed to optimize the specific ionic liquid and reaction parameters for this particular synthesis to fully realize the green chemistry benefits.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 1-Methyl-4,4'-bipyridinium iodide and studying its interactions. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) is instrumental in verifying the structure of this compound and its derivatives by analyzing the chemical shifts, splitting patterns, and integration of proton signals. In a deuterated water (D₂O) solvent, the spectrum of this compound exhibits a distinct set of signals corresponding to the protons on its two pyridine (B92270) rings and the methyl group. rsc.org The protons on the pyridinium (B92312) rings are deshielded due to the positive charge and aromaticity, appearing at lower fields. rsc.org

The analysis of derivatives, such as those created by further alkylation, demonstrates the power of ¹H NMR in tracking chemical transformations. For instance, the reaction of this compound with methyl 4-bromobutanoate yields 4-(3-carboxypropyl)-4'-methyl viologen. rsc.org The ¹H NMR spectrum of this product shows new signals corresponding to the propyl chain, confirming the successful addition. rsc.org Furthermore, NMR is used to monitor reaction intermediates in situ, such as the formation of ion pairs in reactions between pyridine compounds and α,β-unsaturated carboxylic acids, which can be observed through the appearance of new, distinct signals for the resulting species. lew.ro

Table 1: Representative ¹H NMR spectral data for this compound in D₂O. rsc.org Ring A refers to the N-methylated pyridinium ring and Ring B to the unsubstituted pyridine ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum in D₂O shows seven distinct signals, confirming the presence of the different carbon environments within the bipyridinium structure and the methyl group. rsc.org

A significant application of ¹³C NMR in this context is the study of solvatochromism. Solvatochromism is the change in a substance's color, and thus its UV-Visible absorption spectrum, with a change in solvent polarity. chemrxiv.org This phenomenon arises from differential solvation of the ground and excited electronic states. ¹³C NMR can probe the electronic structure changes that underpin solvatochromism. chemrxiv.orgresearchgate.net In solvatochromic dyes, changes in solvent polarity alter the electron distribution within the molecule, which is reflected in the ¹³C chemical shifts. chemrxiv.orgrsc.org Studies on related solvatochromic materials have shown a strong correlation between ¹³C chemical shifts and solvent polarity parameters, demonstrating that NMR can be a powerful tool for understanding the solvent-solute interactions that cause the solvatochromic effect. chemrxiv.orgresearchgate.net For this compound, variations in solvent would be expected to alter the chemical shifts of the pyridinium carbons, reflecting changes in the local electronic environment.

Table 2: ¹³C NMR spectral data for this compound in D₂O. rsc.org

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and photoluminescence spectroscopy are used to investigate the electronic properties of molecules, including electronic transitions, charge transfer phenomena, and emissive characteristics.

The UV-Visible spectrum of this compound is characterized by intense absorptions arising from π→π* transitions within the aromatic bipyridine system. nih.gov A key feature of this and related pyridinium iodide compounds is the presence of an intermolecular charge-transfer (ICT) band. mdpi.com This band arises from the transfer of an electron from the iodide anion (donor) to the positively charged pyridinium ring (acceptor). mdpi.com

This charge-transfer transition is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comresearchgate.net In different solvents, the ground state and the charge-transfer excited state are stabilized to different extents, leading to a shift in the absorption maximum of the ICT band. mdpi.com Increasing solvent polarity typically stabilizes the charge-separated ground state, which can lead to a blue-shift (hypsochromic shift) of the charge-transfer band. researchgate.net The study of these solvatochromic shifts provides valuable insight into the solvent-solute interactions and the nature of the electronic ground and excited states. chemrxiv.orgscirp.org Such charge-transfer complexes often exhibit intense colors because the transitions are not subject to the same selection rules that forbid or weaken d-d transitions in metal complexes. bath.ac.uklibretexts.org

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While the electronic absorption properties of this compound are well-documented, detailed studies on its photoluminescence yield and quantum efficiency are less common in the literature.

The quantum efficiency of a compound is a measure of the efficiency of the conversion of absorbed light into emitted light. For many charge-transfer complexes, the quantum yield is often low. This is because the excited state can relax back to the ground state through efficient non-radiative pathways, such as internal conversion or intersystem crossing, rather than by emitting a photon (luminescence). The determination of photoluminescence quantum yield typically involves comparing the integrated emission spectrum of the sample to that of a well-characterized standard under identical experimental conditions. Factors such as solvent, temperature, and the presence of quenchers can significantly influence the photoluminescence properties.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns. msu.edu

For this compound, which is a salt, ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. researchgate.net The mass spectrum of this compound shows a prominent peak corresponding to the cation, 1-methyl-[4,4'-bipyridin]-1-ium ([C₁₁H₁₁N₂]⁺). The observed mass-to-charge ratio for this cation is approximately 171.1 m/z, which confirms its elemental composition. rsc.orgresearchgate.net

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. In MS/MS experiments, the primary molecular ion is isolated and then fragmented. For the 1-methyl-[4,4'-bipyridin]-1-ium cation, fragmentation can occur through the loss of the N-substituents. researchgate.net This would involve the cleavage of the methyl group, leading to characteristic fragment ions that can be detected and analyzed.

Table 3: Key mass spectrometry data for this compound.

X-ray Diffraction (XRD) and Crystal Structure Determination

X-ray diffraction is an indispensable tool for elucidating the precise atomic arrangement of crystalline materials. Both single crystal and powder XRD methods are employed to characterize this compound and its related materials, offering critical data on molecular geometry, packing, and phase purity.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive structural data for a crystalline compound. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions.

In studies of related bipyridinium compounds, such as 1,1′-dimethyl-4,4′-bipyridinium dication, single-crystal XRD reveals an essentially planar conformation of the bipyridinium core. researchgate.net This planarity is crucial for facilitating π-π stacking interactions, a key factor in the material's electron transfer capabilities. vulcanchem.com The analysis also details the spatial relationship with its counter-ions. For instance, in the crystal lattice of 1,1′-dimethyl-4,4′-bipyridinium bis(triiodide), weak C—H···I interactions link the cations and anions into sheets. researchgate.net The precise determination of the torsion angle between the two pyridinium rings is another critical piece of information derived from these studies, which can vary depending on the substituents and the crystalline environment. nih.gov

| Crystallographic Data for a Related Compound: 1,1′-Dimethyl-4,4′-bipyridinium bis(triiodide) researchgate.net | |

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5457 (4) |

| b (Å) | 7.9541 (6) |

| c (Å) | 9.3029 (6) |

| α (°) | 90.306 (5) |

| β (°) | 94.192 (4) |

| γ (°) | 102.332 (5) |

| Volume (ų) | 543.88 (6) |

| Z | 1 |

This table presents data for a structurally similar compound to illustrate the type of information obtained from single-crystal XRD analysis.

Powder X-ray Diffraction for Hybrid Materials

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples or hybrid materials where single crystals may not be available. It is instrumental in identifying crystalline phases, determining phase purity, and assessing the degree of crystallinity in a sample. In the context of this compound, PXRD is particularly useful when the compound is incorporated into a host matrix, such as a polymer or a metal-organic framework, to create a hybrid material.

For example, PXRD is used to characterize solid-state polymer electrolytes containing bipyridine derivatives. researchgate.net The resulting diffraction pattern can confirm the successful incorporation of the bipyridinium salt into the polymer matrix and reveal any changes to the polymer's crystalline structure. The presence of sharp peaks corresponding to the bipyridinium iodide would indicate a crystalline phase, while broad halos would suggest an amorphous state. This information is vital for understanding the mechanical and conductive properties of the resulting hybrid material. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization

This compound can undergo a one-electron reduction to form a stable radical cation. vulcanchem.com Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique that specifically detects species with unpaired electrons, making it the ideal tool for studying this radical form.

EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron. Key parameters derived from an EPR spectrum include the g-value and hyperfine coupling constants. The g-value is characteristic of the radical's electronic structure, while hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (such as ¹H and ¹⁴N).

For the 1-Methyl-4,4'-bipyridinium radical cation, EPR studies show that the spin density is delocalized across both pyridinium rings. vulcanchem.com This delocalization is a critical feature, contributing to the stability of the radical species. The analysis of the hyperfine splitting pattern allows for the mapping of the unpaired electron's distribution across the molecule. For instance, the interaction with the nitrogen and hydrogen atoms of the pyridyl rings and the methyl group protons results in a complex but interpretable spectrum. rsc.org The magnitude of the splitting constants (A) is proportional to the spin density at that particular nucleus.

| Illustrative EPR Parameters for Bipyridyl Radical Cations | |

| Parameter | Typical Value / Observation |

| g-value (g_iso) | Near the free-electron value (~2.0023), often slightly higher (e.g., ~2.003) for organic radicals. nih.gov |

| Hyperfine Coupling Constant (A) | |

| A(pyridyl N) | ~0.400 mT rsc.org |

| A(pyridyl H) | Varies by position (e.g., 0.048 - 0.142 mT) rsc.org |

| A(methyl H) | Interaction with the methyl protons provides information on spin delocalization onto the substituent. |

| Observation | The spectrum confirms the presence of a radical species and the hyperfine structure reveals the delocalization of the unpaired electron over the bipyridinium framework. vulcanchem.comcore.ac.uk |

Vibrational Spectroscopies: Fourier Transform Infrared (FTIR) and Raman Spectroscopies

Vibrational spectroscopies, namely Fourier Transform Infrared (FTIR) and Raman, are powerful, non-destructive techniques used to probe the molecular vibrations of a compound. The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the study of molecular structure.

For this compound, the FTIR and Raman spectra are characterized by vibrations arising from the pyridinium rings and the methyl group.

Pyridinium Ring Vibrations: These include C-H stretching modes, aromatic C=C and C=N stretching vibrations, which typically appear in the 1400-1650 cm⁻¹ region, and various ring breathing, in-plane, and out-of-plane bending modes.

Methyl Group Vibrations: The methyl (–CH₃) group exhibits characteristic symmetric and asymmetric C-H stretching vibrations above 2800 cm⁻¹ and bending modes around 1375-1470 cm⁻¹.

Inter-ring C-C Bond: The stretching of the C-C bond connecting the two pyridinium rings is also observable and its frequency can be sensitive to the dihedral angle between the rings.

| Expected Vibrational Modes for 1-Methyl-4,4'-bipyridinium Cation | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Methyl) | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1400 - 1650 |

| CH₃ Bending | 1375 - 1470 |

| Ring Breathing Modes | ~1000 - 1050 |

| C-H Bending (In-plane and Out-of-plane) | 700 - 1200 |

Electrochemical Investigations and Applications of 1 Methyl 4,4 Bipyridinium Iodide

Redox Behavior and Electron Transfer Mechanisms

The electrochemical characteristics of 1-methyl-4,4'-bipyridinium iodide are defined by its ability to accept electrons in sequential steps, leading to the formation of distinct redox states. Viologens can undergo two one-electron redox processes. nih.gov The parent dication (MV²⁺) is colorless, the radical cation (MV⁺•) formed after the first reduction is intensely colored (typically blue or violet), and the neutral species (MV⁰) produced by the second reduction is often yellow. researchgate.net

Cyclic voltammetry (CV) is a fundamental technique used to study the redox behavior of this compound. CV studies reveal two distinct reduction processes corresponding to two successive one-electron transfers. nih.govepa.gov The first reduction is the transfer of an electron to the dication (MV²⁺) to form the radical cation (MV⁺•). The second is the addition of another electron to the radical cation to form the neutral species (MV⁰). epa.gov The electrochemical properties, including the redox potentials, are significantly affected by the molecular structure, such as the mutual orientation of the pyridine (B92270) rings and the nature of the substituent groups. nih.gov

The general reactions are as follows:

MV²⁺ + e⁻ ⇌ MV⁺• (First reduction)

MV⁺• + e⁻ ⇌ MV⁰ (Second reduction)

The reversibility of the redox reactions of viologens is a critical factor for their application in energy storage devices. The first reduction step (MV²⁺/MV⁺•) is generally considered to be fully reversible. nih.gov However, the second reduction (MV⁺•/MV⁰) is often complicated by the properties of the resulting neutral species. In aqueous electrolytes, the neutral methyl viologen (MV⁰) is often insoluble, which can lead to the passivation of the electrode surface and an irreversible electrochemical response. epa.gov

Furthermore, the viologen radical cations (MV⁺•) generated during the first reduction can participate in side reactions, most notably the formation of dimers through π–π interactions. nih.govresearchgate.net This dimerization can compete with the desired redox reactions and may decrease the accessible redox capacity over time. researchgate.netresearchgate.net In non-aqueous supporting electrolytes, however, it is possible to achieve two reversible reductions, which allows for the utilization of a two-electron storage process. epa.gov The electrochemical reversibility is also influenced by the specific isomer of the bipyridinium core, with the 4,4'-bipyridine (B149096) scaffold being preferred for achieving reversible processes. nih.gov

The electrochemical behavior of this compound is highly dependent on the solvent system and the pH of the electrolyte. The choice of solvent can determine the reversibility of the redox reactions. The electrochemical reduction of similar bipyridinium iodides has been shown to be irreversible in protic solvents but can exhibit reversible characteristics in aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF). researchgate.net This is largely because aprotic, non-aqueous electrolytes can prevent the precipitation of the neutral species formed during the second reduction, thereby enabling a reversible two-electron transfer. epa.gov

The pH of the solution also plays a crucial role. Thermodynamic models indicate that the dominant form of methyl viologen in an aqueous solution is dependent on both the pH and the applied redox potential. researchgate.net For instance, at a pH higher than 6 and within a potential range of -650 to -900 mV (vs. Ag/AgCl), the radical cation (MV⁺•) is the predominant species. researchgate.net Slight changes in the redox potential within narrow ranges can drastically alter the redox state of the viologen, highlighting the sensitivity of the system to its electrochemical environment. researchgate.net

Applications in Energy Storage Systems

The favorable redox properties of this compound make it a promising material for large-scale energy storage, specifically as an anolyte (negative electrolyte) in aqueous redox flow batteries (ARFBs).

This compound, also referred to as mono-methyl viologen (MMV), has been systematically analyzed as an anolyte for alkaline aqueous redox flow batteries. rsc.org ARFBs are considered a sustainable option for grid-scale energy storage due to their low cost and the abundance of their raw materials. rsc.org In a typical configuration, the MMV anolyte is paired with a suitable catholyte, such as potassium ferro/ferricyanide. rsc.org This pairing can yield a cell voltage of 1.25 V, which is comparable to that of established vanadium redox flow batteries. rsc.org The use of an asymmetric viologen like MMV can help inhibit the dimer formation that can hinder battery performance. rsc.org

In an alkaline battery system using 0.8 M this compound as the anolyte and potassium ferro/ferricyanide as the posolyte, excellent performance has been demonstrated. rsc.org The system achieved a high Coulombic efficiency of 97% and an energy efficiency of 71% at a current density of 60 mA cm⁻². rsc.org Furthermore, the battery exhibited remarkable long-term stability, with 99% capacity retention over 100 charge/discharge cycles and 75% capacity retention over 500 cycles. rsc.org

Table 1: Performance Metrics of this compound in an Aqueous Redox Flow Battery

| Performance Metric | Value | Conditions | Reference |

|---|---|---|---|

| Coulombic Efficiency (CE) | 97% | Current Density: 60 mA cm⁻² | rsc.org |

| Energy Efficiency (EE) | 71% | ||

| Capacity Retention (100 cycles) | 99% | Long-term cycling | |

| Capacity Retention (500 cycles) | 75% |

Comparative Studies with Other Viologen Derivatives in Battery Systems

Viologen derivatives, including this compound, are promising candidates for the negative electrolyte (anolyte) in aqueous organic redox flow batteries (AORFBs) due to their high solubility, reversible redox reactions, and the ability to be easily functionalized. rsc.org Molecular engineering of these compounds is a key strategy to enhance battery performance, addressing challenges like degradation and improving stability. rsc.orgnih.gov

In the practical application of AORFBs, the presence of oxygen can lead to the degradation of viologen derivatives. acs.org The primary degradation mechanism involves a nucleophilic attack by hydroxide (B78521) anions, which are generated from the reduction of oxygen, leading to the dealkylation of the viologen. acs.org This degradation results in a loss of capacity over time. To counteract this, new generations of viologen derivatives are being designed to be more stable in mildly alkaline conditions. acs.org

For instance, a comparative study between the state-of-the-art BSPr-Vi and a newly designed viologen, BS3Bu-Vi, demonstrated the effectiveness of molecular engineering. The BS3Bu-Vi derivative showed a significantly lower capacity fading rate of 0.15% per hour compared to 0.45% per hour for BSPr-Vi over a 72-hour period. nih.govacs.org This improvement is attributed to a slower change in pH over time, indicating higher stability against the oxygen-induced degradation mechanism. acs.org

Computational methods, such as Density Functional Theory (DFT), are also employed to predict the electrochemical properties of viologen derivatives, including their redox potential, kinetics, and stability, which aids in the rational design of new molecules for AORFBs. nih.gov

Electrochemical Sensors and Biosensors

The unique electrochemical properties of this compound and related viologen compounds make them valuable in the development of electrochemical sensors and biosensors. Their ability to undergo reversible redox reactions is central to their function in detecting a variety of analytes.

Detection of Analytes via Electrochemical Properties

The redox activity of this compound allows it to act as an effective electron shuttle, facilitating the detection of analytes. This property is particularly useful in the development of sensors for environmental pollutants. For example, the integration of this compound into sensor architectures has been shown to enable the detection of heavy metals in aqueous solutions at picomolar concentrations.

In a different application, derivatives of 4,4'-bipyridine have been used to construct electrochemical sensors for the detection of sulfathiazole (B1682510) (ST). nih.gov A sensor built with a layer-by-layer assembly of [(4,4'-bipy/P2Mo17Co)6] on an electrode demonstrated good performance in detecting ST, with a limit of detection of 0.5616 μM. nih.gov The introduction of 4,4'-bipyridine enhanced the molecular recognition of the target analyte. nih.gov

Development of Modified Electrodes for Enhanced Sensing Capabilities

Modifying electrode surfaces with materials like this compound can significantly enhance their sensing capabilities, leading to improved sensitivity and selectivity. hilarispublisher.com The primary goal of electrode modification is to boost the analytical performance by either amplifying the signal of the target analyte or protecting the electrode surface from interfering reactions. hilarispublisher.com

Various materials are used to modify electrodes, including metal and metal oxide nanoparticles, conducting polymers, and carbon-based nanomaterials. For instance, screen-printed carbon electrodes modified with cobalt phthalocyanine (B1677752) have been used to enhance the oxidation signal of guanine. hilarispublisher.com Similarly, the functionalization of electrodes with molecularly imprinted polymers (MIPs) offers a robust alternative to bioreceptors, providing high sensitivity and selectivity for target molecules like dopamine (B1211576). nih.gov These synthetic receptors create specific recognition cavities for the analyte, leading to improved sensor performance. nih.gov

In the context of pesticide detection, an electrochemical sensor for methyl parathion (B1678463) was developed using screen-printed carbon electrodes modified with silver nanoparticles, graphene oxide, and an ionic liquid. rsc.org This modification resulted in a sensor with a low detection limit and high selectivity. rsc.org

Electrocatalytic Activity in Oxygen and Hydrogen Peroxide Detection

The electrocatalytic properties of modified electrodes are crucial for the detection of molecules like oxygen and hydrogen peroxide (H₂O₂). While specific studies focusing solely on this compound for this purpose are not detailed in the provided results, the broader class of chemically modified electrodes demonstrates significant capabilities.

For example, graphitic carbon nitride (g-C₃N₄) modified electrodes have shown remarkable electrocatalytic activity for the reduction of H₂O₂. nih.gov The nitrogen atoms in the g-C₃N₄ structure facilitate the uptake of H₂O₂ through hydrogen bonding, and the electronic structure of the g-C₃N₄/HOPG (Highly Oriented Pyrolytic Graphite) heterojunction promotes charge transfer, leading to enhanced sensing performance. nih.gov This sensor exhibited a detection limit of 0.12 μM for H₂O₂. nih.gov

Organic Electronics and Electrochromic Devices

This compound and other viologen derivatives are key components in the field of organic electronics, particularly in electrochromic devices (ECDs). rsc.orglboro.ac.uk Electrochromic materials can change their color in response to an electrical potential. instras.com Viologens are well-known for their distinct color changes between their dication (colorless or pale yellow), radical cation (blue/violet), and neutral states. rsc.org

Asymmetric 4,4'-bipyridinium compounds, such as this compound (MEBP), exhibit electrochromic transitions from blue to transparent yellow. nih.gov When incorporated into solid-state electrochromic cells with TiO₂ nanoparticles and a polymer electrolyte, these materials show improved electrochromic response and redox cyclability compared to cells without the nanoparticles. nih.gov The enhancement is attributed to the high conductivity and large surface area of the TiO₂ nanoparticles. nih.gov

The performance of viologen-based ECDs can be fine-tuned by altering the substituents on the nitrogen atoms of the pyridyl rings and by varying the counter-ions. rsc.org While these devices offer low operating voltages, efforts are ongoing to improve their long-term cycle life and efficiency. rsc.org

Electrochromic Behavior and Color Change Mechanisms

The electrochromism of this compound, a mono-quaternized derivative of 4,4'-bipyridine, is a direct consequence of its rich redox activity. Like other viologens, its ability to undergo reversible color changes upon the application of an electrical potential has been a subject of significant scientific investigation. The core of this phenomenon lies in the stable radical cations formed during electrochemical reduction.

The fundamental electrochromic process involves the one-electron reduction of the 1-methyl-4,4'-bipyridinium cation (MV²⁺). nih.govnih.gov In its initial dicationic state, the compound is typically colorless or pale yellow in solution, showing high transmittance in the visible region of the electromagnetic spectrum. rsc.org When a negative potential is applied, the dication accepts an electron to form a vividly colored radical cation (MV•⁺). nih.govnih.gov This radical species is responsible for the characteristic violet or blue color, a phenomenon first described by Leonor Michaelis, who coined the term "viologen". rsc.org

The stability of this radical cation is a key feature, allowing for the reversible switching between the colored and bleached states. nih.gov The process can be represented by the following redox equilibrium:

MV²⁺ (colorless) + e⁻ ⇌ MV•⁺ (colored)

Further reduction to a neutral species (MV⁰) is also possible at more negative potentials, which may have a different color or be unstable. nih.gov

Influence of the Iodide Anion

The presence of the iodide (I⁻) counter-ion significantly influences the electrochemical and spectroelectrochemical behavior of the 1-methyl-4,4'-bipyridinium cation. acs.org Studies have shown that during the reduction process at an electrode surface (like mercury), the iodide ion is not a passive spectator. As the potential is made more negative, the first reduction of the viologen dication coincides with the formation of a surface-adsorbed species, specifically a (MV•⁺−I⁻) ion pair or charge-transfer complex. acs.org

This formation of a film at the monolayer level on the electrode surface is a critical aspect of the color change mechanism for this specific compound. acs.org The interaction between the radical cation and the iodide anion can affect the electronic structure and, consequently, the absorption spectrum of the colored species. The formation of these (MV•⁺−I⁻) clusters can be likened to a phase transition in the adsorbed state. acs.org At the onset of the second reduction wave (to MV⁰), these clusters dissociate. acs.org

However, for practical applications in electrochromic devices (ECDs), the presence of halide anions like iodide can be problematic. Halides can have their own redox activity within the operational potential window of the device, which can interfere with the primary electrochromic process of the viologen. rsc.orgrsc.org This can lead to undesirable side reactions and affect the long-term stability and performance of an ECD.

Research Findings on Electrochemical Properties

Detailed electrochemical studies, such as cyclic voltammetry (CV) and spectroelectrochemistry, have provided quantitative data on the redox behavior of viologen systems. The reduction potentials are crucial parameters that determine the voltage required to induce the color change. For viologen-substituted phthalocyanines, which incorporate a similar redox-active unit, the reduction peaks associated with the viologen substituent have been identified as reversible or quasi-reversible processes. nih.gov The presence of a methyl group, as in 1-methyl-4,4'-bipyridinium, is noted to enhance electrochemical activity and, by extension, the electrochromic properties. nih.gov

The table below summarizes key findings related to the electrochromic behavior of systems involving the methyl viologen cation.

| Property | Observation | Significance |

| Redox States | Exhibits three primary reversible redox states: dication (MV²⁺), radical cation (MV•⁺), and neutral (V⁰). nih.gov | The transition between the dication and radical cation is the basis for the primary electrochromic effect. |

| Color Change | Transition from a colorless or transparent dication state to a vividly colored (typically violet-blue) radical cation upon one-electron reduction. nih.govrsc.org | This provides high optical contrast, which is essential for display and smart window applications. |

| Radical Cation Absorption | The radical cation of alkyl viologens shows a strong absorbance peak around 605 nm. rsc.org | This peak in the yellow-orange region of the spectrum is what causes the observed blue or violet color. |

| Influence of Iodide | Forms a (MV•⁺−I⁻) species on the electrode surface during reduction. acs.org | This interaction modifies the electrochemical response and is integral to the color change mechanism for this specific salt. |

| Electrochemical Activity | The methyl group enhances the electrochemical and electrochromic activity. nih.gov | Leads to more efficient and pronounced color switching. |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a cornerstone of the photochemical activity of this compound. This process involves the transfer of an electron from a donor to an acceptor molecule following the absorption of light, leading to the formation of charged radical species.

Formation and Reactivity of Radical Cations via Photoexcitation

The N-methyl-4,4'-bipyridinium cation (MQ+), the core of the titular compound, is an effective electron acceptor. Upon photoexcitation, it can facilitate the formation of a radical cation. This phenomenon is particularly evident in its coordination complexes and ion-pair assemblies.

Research into halozinc complexes coordinated with the N-methyl-4,4'-bipyridinium (MQ+) cation, such as [(MQ)ZnX3] (where X is a halogen), has demonstrated photochromic behavior. nih.govacs.org This color-changing property is attributed to the formation of a long-lived charge-separated state initiated by an electron transfer from the halide (X) to the MQ+ cation upon irradiation. nih.govacs.org Electron Spin Resonance (ESR) and X-ray Photoelectron Spectroscopy (XPS) measurements have confirmed this electron transfer mechanism. acs.org

The specific halide ion plays a crucial role in this process. Studies have shown that complexes with chlorine ([(MQ)ZnCl3]) and bromine ([(MQ)ZnBr3]) exhibit photochromism, whereas the iodine-containing analogue ([(MQ)ZnI3]) does not. nih.govacs.org This suggests that chlorine is a more suitable electron donor than bromine or iodine for designing such redox-based photochromic materials. nih.gov However, introducing some chlorine atoms into the non-photochromic iodine complex can induce photochromism. nih.govacs.org

Similarly, the reversible formation of 4,4'-bipyridinium cation radicals has been observed in photochromic monolayer assemblies. In these systems, excitation of an ion-pair charge-transfer (CT) band (at wavelengths greater than 365 nm) triggers the electron transfer. rsc.org The reactivity of the resulting radical is also of interest in other applications, such as in the anolyte of aqueous redox flow batteries, where the stability and redox potential of the radical species are critical performance factors. acs.org

| Compound/Complex | Photochromic Behavior | Mechanism | Reference |

| [(MQ)ZnCl3] | Yes | Halogen to MQ+ Electron Transfer | nih.govacs.org |

| [(MQ)ZnBr3] | Yes | Halogen to MQ+ Electron Transfer | nih.govacs.org |

| [(MQ)ZnI3] | No | N/A | nih.govacs.org |

| [(MQ)ZnCl1.53I1.47]2(MQ)ZnCl1.68I1.32 | Yes | Halogen to MQ+ Electron Transfer | nih.govacs.org |

| A summary of the photochromic behavior of N-methyl-4,4'-bipyridinium (MQ+) coordinated halozinc complexes. |

Interactions with Photosensitizers

The N-methyl-4,4'-bipyridinium cation, often referred to as methyl viologen (MV²⁺) in its dicationic form, is a classic electron acceptor (or quencher) in photoinduced electron transfer studies involving photosensitizers. rsc.orgnih.gov A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a photochemical reaction.

In a typical system, a photosensitizer, such as a ruthenium(II) complex of bipyridine derivatives, absorbs light and enters an excited state. rsc.orgrsc.org This excited photosensitizer can then transfer an electron to the methyl viologen cation. This process has been studied to understand the fundamental principles of electron transfer, including the effects of molecular structure on reaction rates. rsc.org For instance, research has shown that bulky substituents on the photosensitizer can decrease the rate of electron transfer to methyl viologen by increasing the distance between the donor and acceptor, which in turn reduces the electronic coupling matrix element. rsc.org

These interactions are fundamental to the development of artificial photosynthesis systems, where light-driven electron transfer is used to generate chemical fuels or drive other useful redox reactions. rsc.orgnih.gov The efficiency of these processes relies on the favorable kinetics and thermodynamics of electron transfer from the excited photosensitizer to the acceptor, like the 1-methyl-4,4'-bipyridinium cation. acs.org

Organic Photovoltaics (OPVs) and Light-Emitting Devices

While viologen derivatives are well-studied in photochemical contexts, direct and significant applications of this compound in the active layers of modern high-performance organic photovoltaics or as a key component for luminescence in hybrid perovskites are not widely documented in recent literature. Research in these areas tends to focus on other classes of materials.

Enhancement of Efficiency and Stability in OPV Devices

There is limited specific research demonstrating the use of this compound for the enhancement of efficiency and stability in state-of-the-art organic photovoltaic (OPV) devices. Current high-efficiency OPV research primarily focuses on novel non-fullerene acceptors and polymer donors, which have pushed power conversion efficiencies to high levels. nih.gov Stability is also a major focus, with strategies involving stable material blends and the engineering of device interfaces. nih.gov While the electron-accepting properties of viologens are well-known, their application as a primary component in the photoactive layer of OPVs to enhance performance is not a mainstream approach.

Luminescence Properties in Hybrid Perovskite Materials

Similarly, the application of this compound to tune the luminescence properties of hybrid perovskite materials is not a widely reported area of investigation. Research on enhancing the stability and optoelectronic properties of perovskites often involves strategies like mixing different cations (e.g., methylammonium (B1206745) and formamidinium) or introducing chiral organic cations to influence the material's crystal structure and electronic behavior. rsc.orgnih.gov The introduction of novel organic spacer cations, such as 4-Methylphenethylammonium iodide, has been explored to improve the formation kinetics and moisture stability of quasi-2D perovskite films. greatcellsolarmaterials.com However, the specific use of this compound for its luminescence properties within these structures is not prominently featured in the literature.

Photoisomerization Studies

Photoisomerization is a process where a molecule is converted from one isomer to another by light. While this is a known photochemical reaction for some classes of molecules, there is no significant body of research indicating that this compound undergoes photoisomerization. Its photochemical behavior is dominated by electron transfer reactions, leading to changes in its oxidation state (photochromism) rather than its structural isomerism.

Studies on related but structurally different molecules, such as 1-methyl-4-(4ʹ-aminostyryl)pyridinium iodide, do show photo and thermal cis/trans isomerization. researchgate.net Likewise, detailed mechanistic studies have been performed on the photoisomerization of simpler components like 4-methylpyridine. nih.gov However, the rigid, conjugated structure of the 4,4'-bipyridinium core does not lend itself to the same types of isomerization pathways. The primary photo-response of this compound remains its reduction to the colored radical cation.

Photochemical Behavior and Optoelectronic Applications

Photochemical Behavior

The photochemical behavior of bipyridinium compounds is a subject of significant interest due to their potential in various light-driven applications. While specific research on the cis-trans isomerization of 1-Methyl-4,4'-bipyridinium iodide is not extensively documented in publicly available literature, the photochemical properties of closely related structures, such as N-alkyl-4,4'-bipyridinium salts and styrylpyridinium dyes, offer valuable insights into the expected behavior of this compound.

The quantum yield (Φ) of a photochemical reaction, such as cis-trans isomerization, is a critical parameter that quantifies the efficiency of the process. It is defined as the number of molecules undergoing a specific event (e.g., isomerization from trans to cis) for each photon absorbed. The determination of quantum yields for cis-trans isomerization typically involves irradiating a solution of the compound with light of a specific wavelength and monitoring the change in the concentration of the isomers over time, often using spectroscopic methods like UV-Vis absorption or NMR spectroscopy.

Due to a lack of specific experimental data for the cis-trans isomerization quantum yield of this compound, we present data for structurally analogous compounds to provide a reference for its potential photochemical behavior. The presence of a conjugated π-system, often involving a carbon-carbon double bond connecting the pyridinium (B92312) rings or other aromatic moieties, is a common feature in molecules that exhibit significant photoisomerization.

Research on stilbene (B7821643) derivatives, which are structurally analogous to certain bipyridinium compounds, has shown that their photoisomerization quantum yields are influenced by the molecular structure and the solvent environment. For instance, the partial photochemical quantum yields of stilbene-1 derivatives can be determined using fluorescence intensity measurements over time. researchgate.net The general mechanism involves a reversible trans to cis photoisomerization as the initial photochemical step. researchgate.net

Similarly, studies on styrylpyridinium dyes, which also possess a charged pyridinium head and a photoisomerizable double bond, provide relevant data. The photoisomerization of these dyes is a key aspect of their application in areas like molecular machines and photopharmacology. acs.org The quantum yields for these processes can be influenced by factors such as the electronic nature of substituents and the presence of coordinated metal ions. acs.org

The following table presents data on the quantum yields for cis-trans isomerization of various stilbene and styryl dye derivatives, which serve as models for understanding the potential photochemical behavior of this compound.

| Compound/System | Isomerization Direction | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| Stilbene | trans → cis | 0.04 | n-hexane | iupac.org |

| 3-Styrylpyridine (3-StPyr) | trans → cis | low (<0.04) | Air-saturated solutions | iupac.org |

| cis-3-Styrylpyridine (cis-3-StPyr) | cis → trans | 0.7 | Not specified | iupac.org |

| Gadolinium complex with a co-coordinated stilbene derivative | trans → cis | ~5x higher than ligand alone | Not specified | acs.org |

| N,N'-bis(tert-butyloxycarbonylmethyl)indigo (tBOMI) | trans → cis | Not specified | Acetonitrile (B52724) | researchgate.net |

| cis-N,N'-bis(tert-butyloxycarbonylmethyl)indigo (cis-tBOMI) | cis → trans | Increased | Acetonitrile | researchgate.net |

It is important to note that the direct photoisomerization of this compound itself might be limited if the two pyridine (B92270) rings are directly connected without a flexible linker that allows for significant geometric change upon photoexcitation. The photochemical behavior of such directly linked bipyridinium systems is often dominated by electron transfer processes rather than isomerization. However, the study of its potential photoisomerization remains a relevant area for future research, particularly in the context of designing novel photoswitchable materials.

Mechanistic Investigations of 1 Methyl 4,4 Bipyridinium Iodide Reactions

Electron Transfer Mechanisms

The core of 1-methyl-4,4'-bipyridinium iodide's reactivity lies in its ability to readily accept and transfer electrons. This section explores the fundamental electron transfer pathways that characterize this compound.

One-Electron Reduction Pathways to Radical Cations

This compound undergoes a reversible one-electron reduction to form a stable radical cation. This process is central to its function in many of its applications. The acceptance of an electron into the bipyridinium system results in a highly colored radical species, a characteristic feature of viologens. The strong electron-withdrawing nature of the quaternized nitrogen atoms facilitates this reduction.

The electrochemical behavior of bipyridinium salts is well-documented, with the first reduction potential being a key parameter. For the closely related and extensively studied 1,1'-dimethyl-4,4'-bipyridinium dication (methyl viologen), the first reduction potential is approximately -0.350 V versus the Standard Calomel Electrode (SCE). nih.gov This value indicates the relative ease with which the dication accepts an electron to form the radical cation. Spectroelectrochemical studies, employing techniques like electron paramagnetic resonance (EPR) and UV-vis-NIR spectroscopy, have been instrumental in characterizing the resulting radical cation, confirming the delocalization of the unpaired electron across the bipyridinium framework.

Electrochemical and Spectroscopic Data for Bipyridinium Radical Cations

| Compound | Reduction Potential (E°) | Spectroscopic Data (Radical Cation) | Reference |

|---|---|---|---|

| 1,1'-Dimethyl-4,4'-bipyridinium (Methyl Viologen) | -0.350 V vs SCE | Strong absorption in the visible region | nih.gov |

| 1,1′-Bis(4-carboxyphenyl)-4,4′-bipyridinium | - | Characteristic absorption peaks at 465, 670, and 735 nm | researchgate.net |

Dimer Formation of Radical Cations

The radical cations generated from the one-electron reduction of bipyridinium compounds can undergo dimerization in solution. This association is driven by π-π stacking interactions between the planar radical cation species. The formation of these dimers is an equilibrium process and is influenced by factors such as concentration, temperature, and the nature of the solvent.

Electron spin resonance (ESR) studies on the radical cation of morphamquat, a bipyridyl derivative, in methanol (B129727) have shown that as the temperature decreases, the concentration of the monomeric radical cation decreases, indicating a shift in the equilibrium towards a diamagnetic dimer. For this system, the enthalpy of dimerization (ΔH°) was determined to be -45.05 ± 0.3 kJ mol⁻¹, with a Gibbs free energy (ΔG°) of -10.6 kJ mol⁻¹ and an entropy (ΔS°) of -115.6 J mol⁻¹ K⁻¹ at 25 °C. rsc.org These thermodynamic parameters highlight the favorable nature of the dimerization process for this class of radical cations. The dimerization results in a species with distinct spectroscopic properties compared to the monomeric radical cation.

Studies of Inter- and Intramolecular Electron Transfer

The bipyridinium moiety can participate in both intermolecular and intramolecular electron transfer processes. In systems where the 1-methyl-4,4'-bipyridinium unit is part of a larger molecular assembly, it can act as an electron acceptor or donor, facilitating charge transfer within the molecule.

Studies on bipyridinium disulfides have demonstrated intramolecular electron transfer. In a di-N-methylated 4,4'-bipyridyl-3,3'-disulfide derivative, the initial reduction occurs at the bipyridinium moiety. The second reduction of this moiety triggers a rapid and reversible intramolecular two-electron transfer to the disulfide bond, leading to its cleavage. This showcases how the bipyridinium unit can provide a low-energy pathway for redox reactions at other functional groups within the same molecule.

Reaction Pathways in Catalysis

The facile redox cycling of this compound between its cationic and radical cation states makes it a valuable component in various catalytic systems. It can act as an electron mediator, facilitating reactions that would otherwise be kinetically hindered.

Role in Stabilizing Charged Intermediates

A positively charged species like a carbocation is electron-poor and can be stabilized by electron-donating groups. acs.org The radical cation of 1-methyl-4,4'-bipyridinium, being a neutral radical species with a delocalized electron, can act as an electron-donating entity in certain contexts. While direct evidence for the stabilization of carbocations by this compound is not extensively documented, its role as an electron transfer agent can indirectly influence the stability and reactivity of charged intermediates in a reaction sequence. By providing a low-energy pathway for single-electron transfer, it can modulate the formation and fate of such intermediates.

Mechanistic Aspects in Electrocatalytic Reduction Processes (e.g., Oxygen, Hydrogen Evolution)

This compound and its close analog, methyl viologen, have been extensively studied as mediators in the electrocatalytic reduction of various substrates, most notably oxygen and protons (for hydrogen evolution).

Oxygen Reduction:

In the mediated electrocatalytic reduction of oxygen, the 1-methyl-4,4'-bipyridinium cation is first reduced at the electrode surface to its radical cation. This radical cation then diffuses into the solution and reacts with dissolved oxygen, reducing it to superoxide (B77818). The bipyridinium cation is regenerated in this process and can participate in another cycle. The use of a boron-doped diamond electrode has allowed for the clear observation of this catalytic response. Simulations have indicated a very high homogeneous electron transfer rate constant for the one-electron reduction of oxygen to superoxide by the methyl viologen radical cation, on the order of 6 × 10⁹ M⁻¹ s⁻¹. nih.gov

Hydrogen Evolution:

This compound can also catalyze the evolution of hydrogen from water. The mechanism involves the electrochemical reduction of the bipyridinium cation to its radical cation. This is followed by a proton-coupled electron transfer process. In studies involving 4,4'-bipyridine (B149096) monolayers on a silver electrode, it was found that the adsorbed species facilitates the electrochemical formation of an unstable N,N'-dihydro bipyridine intermediate, which then decomposes to yield molecular hydrogen. This highlights the role of the bipyridinium framework in bringing together the necessary electrons and protons for the hydrogen evolution reaction.

Interactions with Biological Systems and Cellular Mechanisms

The biological activities of this compound and related compounds are intrinsically linked to their electrochemical properties. These interactions are of significant interest in toxicology and chemical biology, providing insights into cellular stress responses and potential therapeutic or herbicidal applications.

Redox Cycling and Reactive Oxygen Species Generation

This compound, like other viologens, is capable of undergoing redox cycling within biological systems. This process involves the acceptance of an electron from a biological reducing agent, such as NADPH, to form a radical cation. This radical can then transfer the electron to molecular oxygen, generating a superoxide radical and regenerating the parent dication, which can then repeat the cycle. This futile cycling leads to the continuous production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.

While direct studies on this compound are limited, extensive research on the closely related compound 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, provides a model for understanding these processes. In dopaminergic neurons, MPP+ induces a significant increase in ROS production. nih.govnih.gov This occurs in a two-wave cascade, initially through the inhibition of mitochondrial complex I, leading to mitochondrial ROS, followed by the activation of extramitochondrial NADPH oxidase, which generates a second wave of superoxide. nih.gov This sustained oxidative stress is a key factor in the subsequent neuronal cell death observed in models of Parkinson's disease. nih.govnih.gov The generation of ROS is a critical event, as excess superoxide can lead to widespread cellular damage. nih.govnih.gov

Membrane Interactions and Biological Activity

The interaction of bipyridinium salts with cellular membranes is a crucial aspect of their biological activity. The charge and structure of the molecule influence its ability to traverse cell membranes and interact with intracellular components. For instance, the uptake of MPP+ into dopaminergic neurons is facilitated by the dopamine (B1211576) transporter (DAT), highlighting the importance of specific transport mechanisms. nih.gov

The nature of the counter-anion can also play a role in the biological activity of bipyridinium salts, primarily by affecting their solubility and, consequently, their bioavailability. While chloride is a common counter-ion for achieving good water solubility of viologens, other anions like nitrate (B79036) have been investigated to enhance solubility and electrochemical properties in different applications. bwise.kr Although not directly related to biological membranes, studies on the adsorption of 1,1'-dimethyl-4,4'-bipyridinium (a related compound) onto smectite clays (B1170129) demonstrate the importance of charge-transfer interactions in its binding to surfaces, a principle that can be extended to its interaction with the charged surfaces of biological membranes. rsc.org

Relevance in Chemical Biology

The ability of bipyridinium compounds to undergo redox cycling and generate ROS makes them valuable tools in chemical biology for studying oxidative stress pathways. By inducing a controlled level of oxidative stress, researchers can investigate the cellular responses, including antioxidant defense mechanisms and signaling cascades activated by ROS.

Furthermore, the structural motif of 4,4'-bipyridinium is a key component in the design of various functional molecules. For example, derivatives of 4,4'-bipyridine are being explored for their potential in redox flow batteries, which highlights the versatility of this chemical scaffold. frontiersin.org The fundamental understanding of their redox behavior and stability is crucial for these applications and can inform the design of novel probes and modulators of biological redox processes.

Charge Transfer Complex Formation and Dynamics

Influence of Counter Anions and Solvent Polarity on Charge Transfer Phenomena

The formation of charge-transfer (CT) complexes is a characteristic feature of bipyridinium salts, including this compound. This phenomenon involves the interaction of the electron-accepting bipyridinium dication with an electron donor, which can be the counter-anion itself or another molecule in the surrounding medium. The resulting complex often exhibits a distinct color, which is a hallmark of the charge-transfer transition.

The nature of the counter-anion significantly influences the formation and properties of these CT complexes. Studies on various alkylpyridinium iodides have shown that the iodide ion can participate in charge-transfer interactions. researchgate.net However, the extent of this interaction can be influenced by the structure of the pyridinium (B92312) cation. researchgate.net In the case of methyl viologen, the choice of counter-anion, such as chloride versus nitrate, can affect its electrochemical properties and solubility, which is partly attributed to the degree of ion association in solution. bwise.kr Weaker association, as suggested for nitrate, may lead to a higher diffusion coefficient. bwise.kr Research on other systems has also demonstrated that anions like chloride can show CT interactions, while perchlorate (B79767) does not. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 1-Methyl-4,4'-bipyridinium iodide, DFT calculations are instrumental in understanding its fundamental electronic properties, predicting its electrochemical behavior, and interpreting spectroscopic data. These calculations typically model the cation in the presence of a solvent continuum to simulate solution-phase behavior. canterbury.ac.nz

Electronic Structure Analysis (HOMO-LUMO Gaps, Spin Density Distribution)

The electronic structure of a molecule is key to its stability and reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. wikipedia.org